Cas no 863594-64-3 (N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide)

N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide structure
863594-64-3 structure
Product Name:N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide
Numero CAS:863594-64-3
MF:C18H13N3O2S2
MW:367.444720983505
CID:6088553
PubChem ID:6624082
Update Time:2025-11-01

N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide
    • Benzenesulfonamide, N-(4-thiazolo[5,4-b]pyridin-2-ylphenyl)-
    • BRD-K48891125-001-01-9
    • N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
    • HMS1507I03
    • AKOS024597066
    • F0695-0032
    • ChemDiv3_012147
    • N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
    • N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide
    • 863594-64-3
    • Inchi: 1S/C18H13N3O2S2/c22-25(23,15-5-2-1-3-6-15)21-14-10-8-13(9-11-14)17-20-16-7-4-12-19-18(16)24-17/h1-12,21H
    • Chiave InChI: XFYYXLNRNZMKJG-UHFFFAOYSA-N
    • Sorrisi: C1(S(NC2=CC=C(C3=NC4=CC=CN=C4S3)C=C2)(=O)=O)=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 367.04491901g/mol
  • Massa monoisotopica: 367.04491901g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 537
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 109Ų

Proprietà sperimentali

  • Densità: 1.447±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 571.1±60.0 °C(Predicted)
  • pka: 6.98±0.10(Predicted)

N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide Prezzodi più >>

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Ulteriori informazioni su N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide

N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide: A Promising Scaffold in Modern Pharmaceutical Research

N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide, with the chemical identifier CAS No. 863594-64-3, represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and therapeutic development. This compound belongs to the class of benzenesulfonamide derivatives, which are known for their versatile pharmacological profiles, including anti-inflammatory, antimicrobial, and antitumor activities. The structural complexity of N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide is primarily attributed to the presence of a 1,3thiazolo[5,4-b]pyridine heterocyclic ring system, a feature that has been extensively studied for its ability to modulate biological targets through hydrogen bonding and π-π stacking interactions.

The 1,3thiazolo[5,4-b]pyridine core is a key structural element in this compound, offering a dual functionality that combines the electrophilic properties of the thiazole ring with the aromaticity of the pyridine ring. This unique combination allows the molecule to interact with a wide range of protein targets, including kinases, GPCRs, and ion channels, which are critical in various disease pathways. Recent studies have highlighted the importance of such heterocyclic scaffolds in the design of small-molecule therapeutics, as they provide a balance between structural diversity and pharmacokinetic properties. The benzenesulfonamide moiety further enhances the compound's solubility and metabolic stability, making it a promising candidate for further development.

One of the most notable features of N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)ben, sulfonamide is its ability to act as a dual inhibitor, targeting both pro-inflammatory cytokine pathways and cell proliferation mechanisms. This dual action is particularly relevant in the context of chronic inflammatory diseases and cancer, where the interplay between inflammation and tumor progression is well-established. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibited significant efficacy in reducing tumor growth in xenograft models, suggesting that N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide could be a valuable lead compound for further optimization.

From a synthetic perspective, the preparation of N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide involves a multi-step process that includes the formation of the 1,3thiazolo[5,4-b]pyridine ring through a thiolation reaction, followed by coupling with the benzenesulfonamide group. Recent advancements in catalytic methodologies have enabled more efficient and scalable synthesis routes, which are crucial for moving this compound from the laboratory to clinical trials. The use of green chemistry principles in its synthesis is also a topic of interest, as the pharmaceutical industry increasingly prioritizes sustainable manufacturing practices.

In terms of biological activity, N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide has shown promising results in preclinical studies targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A 2024 preprint study published on bioRxiv reported that this compound significantly reduced the expression of pro-inflammatory cytokines like TNF-α and IL-6 in murine models, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate the NF-κB signaling pathway has been highlighted as a key mechanism underlying its therapeutic effects.

Another area of interest is the antimicrobial activity of N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide, particularly against drug-resistant bacterial strains. Given the global challenge of antibiotic resistance, compounds with novel mechanisms of action are highly sought after. Preliminary studies have indicated that this molecule exhibits bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli, which could position it as a potential lead for the development of new antimicrobial agents.

Despite its promising profile, the development of N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide as a therapeutic agent is still in its early stages. Key challenges include optimizing its pharmacokinetic properties, such as improving its oral bioavailability and reducing potential toxicity. Additionally, the need for further in vivo studies to confirm its safety and efficacy in human subjects remains a critical step in the drug development pipeline. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these challenges and advance this compound toward clinical application.

In conclusion, N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide represents a compelling example of how the strategic design of heterocyclic scaffolds can lead to the discovery of novel therapeutics. Its potential applications in treating inflammatory diseases, cancer, and antimicrobial resistance highlight the importance of continued research in this area. As the field of medicinal chemistry evolves, compounds like N-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzenesulfonamide will likely play a significant role in addressing some of the most pressing medical challenges of our time.

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